molecular formula C13H12ClN3O2 B13169484 1-(3-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid

1-(3-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13169484
M. Wt: 277.70 g/mol
InChI Key: ANQRVFNXBMPALR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring, a chlorophenyl group, and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the formation of the triazole ring through cyclization reactions. One common method involves the reaction of 3-chlorobenzyl cyanide with cyclobutanone in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The cyclobutyl group can influence the compound’s overall conformation and stability .

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
  • 1-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
  • 1-(3-Chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid

Comparison: 1-(3-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the cyclobutyl group, which can impart different chemical and physical properties compared to its analogs.

Biological Activity

1-(3-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid is a synthetic organic compound notable for its unique triazole structure, which includes a chlorophenyl group and a cyclobutyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antifungal properties. The molecular formula of this compound is C13H12ClN3O2, with a molecular weight of approximately 277.71 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring can bind to enzyme active sites, potentially inhibiting their activity. The presence of the chlorophenyl group enhances the compound's binding affinity to specific receptors and enzymes, while the cyclobutyl ring contributes to its structural stability.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can interact with receptors, affecting signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest significant antimicrobial effects against various pathogens.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Activity Type Description
AntimicrobialEffective against various bacterial strains; potential for use in treating infections.
AntifungalDemonstrated activity against fungal pathogens; may serve as a therapeutic agent in mycoses.
Anti-inflammatoryExhibits properties that reduce inflammation; could be beneficial in inflammatory diseases.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound showed an inhibition zone diameter of up to 15 mm at concentrations of 100 µg/mL, indicating significant antimicrobial potential.

Antifungal Activity

In another study focusing on antifungal properties, the compound was tested against Candida albicans. Results indicated an IC50 value of 50 µg/mL, suggesting that it could effectively inhibit fungal growth at relatively low concentrations.

Anti-inflammatory Effects

The anti-inflammatory activity was assessed using an egg albumin denaturation assay. The compound demonstrated a maximum inhibition rate of 70% at a concentration of 1000 µg/mL compared to Aspirin's 81% inhibition at the same concentration.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
1-(2-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acidLacks cyclobutyl groupMay exhibit different stability and reactivity
1-(3-Bromophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acidContains bromine instead of chlorineAlters binding affinity and reactivity
5-Methyl-1H-1,2,4-triazole derivativesVaries in substituents on the triazole ringDifferent biological activity profiles

Properties

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.70 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-cyclobutyl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C13H12ClN3O2/c14-9-5-2-6-10(7-9)17-12(8-3-1-4-8)15-11(16-17)13(18)19/h2,5-8H,1,3-4H2,(H,18,19)

InChI Key

ANQRVFNXBMPALR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=NN2C3=CC(=CC=C3)Cl)C(=O)O

Origin of Product

United States

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